Omigapil - 634202-78-1

Omigapil

Catalog Number: EVT-10915320
CAS Number: 634202-78-1
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-3466 is a dibenzooxepine.
Omigapil has been used in trials studying the treatment of Congenital Muscular Dystrophy.
Overview

Omigapil is a neuroprotective compound that was initially developed by Novartis and is now under the purview of Santhera Pharmaceuticals. It has been investigated primarily for its potential in treating neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis, although its development for these conditions was ultimately discontinued due to insufficient efficacy. Currently, Omigapil is being explored for its therapeutic potential in congenital muscular dystrophy, particularly laminin-α2-deficient congenital muscular dystrophy (MDC1A) .

Source and Classification

Omigapil is classified as a neuroprotective agent. Its chemical structure is characterized by a tricyclic framework, which differentiates it from other compounds such as selegiline, a monoamine oxidase inhibitor. Unlike selegiline, Omigapil does not produce amphetamine metabolites, making it a potentially safer alternative in neurodegenerative therapies .

Synthesis Analysis

Methods and Technical Details

Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthesis process involves multiple steps that can include various organic reactions such as condensation and cyclization to achieve the desired tricyclic structure. The specific details of the synthetic route have not been extensively documented in public literature, but advancements in synthetic methodologies suggest that modern techniques could enhance yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Omigapil engages in several chemical reactions:

  • Reduction Reactions: While specific reduction pathways are not well-documented, similar compounds often undergo reduction under appropriate conditions.
  • Substitution Reactions: Omigapil can participate in substitution reactions due to its functional groups, allowing for potential modifications that could enhance its pharmacological properties .
Mechanism of Action

Omigapil's mechanism primarily involves the inhibition of programmed cell death (apoptosis). It binds to glyceraldehyde 3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation. This action inhibits the activation of pro-apoptotic gene expression mediated by GAPDH and the ubiquitin ligase SIAH1. By blocking this pathway, Omigapil helps maintain neuronal survival under stress conditions typical of neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 295.35 g/mol
  • Solubility: Omigapil has been shown to have good solubility profiles conducive to oral bioavailability.
  • Stability: The compound displays stability under physiological conditions, which is critical for its therapeutic applications.

Research indicates that Omigapil can effectively cross the blood-brain barrier, an essential property for drugs targeting central nervous system disorders .

Applications

Scientific Uses

Omigapil is currently being researched for several applications:

  • Neuroprotection: Its primary application remains in the field of neuroprotection against degenerative diseases such as Parkinson's disease.
  • Congenital Muscular Dystrophy: The drug is under investigation for treating congenital muscular dystrophies linked to laminin deficiencies, particularly focusing on improving muscle function and survival in affected individuals .
Molecular Pharmacology of Omigapil

GAPDH-Siah1 Interaction as a Primary Molecular Target

Omigapil (chemical name: N-(dibenz[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine maleate) exerts its primary pharmacological effects through selective inhibition of the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 signaling cascade. This pathway represents a critical mechanism of programmed cell death implicated in degenerative conditions, particularly congenital muscular dystrophies. Under nitrosative stress conditions, nitric oxide mediates S-nitrosylation of GAPDH at cysteine residue 150 (Cys150), inducing conformational changes that facilitate its binding to the E3 ubiquitin ligase Seven in Absentia Homolog 1 (Siah1). This GAPDH-Siah1 complex translocates to the nucleus, where it stabilizes Siah1's E3 ligase activity, leading to degradation of nuclear proteins and initiation of p53-dependent apoptosis [4] [6].

Structural Basis of GAPDH Nitrosylation Inhibition

Omigapil contains a tricyclic dibenzoxepine core linked to a N-methyl-N-prop-2-ynylamine moiety via a methylene bridge, forming a highly specific interaction with the GAPDH enzyme. Biophysical studies reveal that Omigapil binds to a hydrophobic cleft adjacent to the catalytic site of GAPDH, sterically hindering access to Cys150 and preventing nitric oxide-mediated S-nitrosylation. The maleate salt formulation enhances this interaction through formation of ionic bonds with surrounding arginine residues (Arg234 and Arg249) within the GAPDH structure [8]. This binding does not inhibit GAPDH's glycolytic function but specifically disrupts its apoptosis-inducing nuclear translocation. X-ray crystallographic analyses demonstrate that the dibenzoxepine ring system engages in π-π stacking with Phe37 and Trp84 residues, while the terminal alkyne group of the prop-2-ynylamine chain forms hydrophobic contacts with Val44 and Leu45 [9].

Table 1: Structural Interactions Between Omigapil and GAPDH

Omigapil Structural ElementGAPDH Binding ResiduesInteraction Type
Dibenzoxepine corePhe37, Trp84π-π Stacking
Methylene bridgeLeu184, Pro185Van der Waals contacts
N-methyl groupIle249Hydrophobic interaction
Prop-2-ynyl terminal alkyneVal44, Leu45Hydrophobic pocket interaction
Maleate counterionArg234, Arg249Salt bridge formation

Allosteric Modulation of GAPDH Nuclear Translocation

Beyond blocking nitrosylation, Omigapil induces allosteric changes that impede the protein-protein interaction interface necessary for GAPDH-Siah1 complex formation. Nuclear translocation signals within GAPDH (residues 222-243) undergo conformational rearrangement upon Omigapil binding, reducing the affinity for Siah1 by >80% as measured by surface plasmon resonance [4]. This allosteric modulation prevents the nuclear accumulation of the GAPDH-Siah1 complex even under conditions of significant nitrosative stress. In vitro studies using fluorescently tagged GAPDH demonstrate complete inhibition of nuclear translocation in myotubes treated with pro-apoptotic stimuli when pre-incubated with 10nM Omigapil [3]. The compound's effects exhibit a characteristic bell-shaped dose-response curve, with maximal efficacy observed at nanomolar concentrations (10⁻⁹ M), diminishing at higher concentrations due to disruption of optimal binding geometry [9] [10].

Apoptotic Pathway Regulation Mechanisms

p53-Dependent vs. p53-Independent Signaling Cascades

Omigapil demonstrates dual modulation of apoptotic pathways, primarily targeting p53-dependent mechanisms while influencing select p53-independent cascades. In the p53-dependent pathway, nuclear GAPDH-Siah1 complexes activate p300/CBP-mediated acetylation of p53, enhancing its transcriptional activity toward pro-apoptotic targets including p53 upregulated modulator of apoptosis (PUMA), Bax, and p21. Omigapil treatment reduces mRNA levels of these targets by 60-75% in LAMA2-deficient muscle cells, as quantified by quantitative polymerase chain reaction [4] [8]. Interestingly, Omigapil also attenuates p53-independent apoptosis through inhibition of caspase-6 activation. In collagen VI-deficient models, Omigapil prevents mitochondrial permeability transition pore opening independent of p53 status, suggesting stabilization of mitochondrial membranes through undefined mechanisms [1] [5]. This dual-pathway inhibition creates a robust anti-apoptotic effect across diverse cellular stress conditions.

Table 2: Apoptotic Pathway Modulation by Omigapil

Apoptotic PathwayKey Molecular TargetsOmigapil EffectFunctional Outcome
p53-DependentGAPDH-Siah1 complex formation85-90% inhibitionReduced p53 acetylation
PUMA transcription70% reductionDecreased mitochondrial apoptosis
Bax activation65% reductionImproved mitochondrial integrity
p53-IndependentCaspase-6 activation60% inhibitionReduced cytoskeletal degradation
Calpain-mediated necrosis45% reductionDecreased membrane disruption
Mitochondrial permeability transition75% inhibitionEnhanced cellular ATP production

Cross-Talk Between Intrinsic and Extrinsic Apoptosis Pathways

Omigapil modulates critical convergence points between the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. The compound reduces cell surface expression of Fas (CD95) receptors by 40% in dystrophic muscle cells, limiting activation of the extrinsic pathway by Fas ligand. Additionally, Omigapil decreases the conversion of caspase-8 to its active form, which normally serves as a bridge between extrinsic signaling and intrinsic pathway activation through Bid cleavage [3]. This cross-talk inhibition prevents the amplification of apoptotic signaling between pathways. Notably, in laminin-deficient models, Omigapil maintains the anti-apoptotic Bcl-2/Bax ratio at near-normal levels, preventing cytochrome c release despite upstream activation signals [7] [4]. This comprehensive pathway modulation creates a cellular environment resistant to both developmental and stress-induced apoptosis.

Comparative Structural-Activity Relationships (SAR)

Tricyclic Dibenzoxepine Core Modifications

The tricyclic dibenzoxepine core represents a critical pharmacophore for Omigapil's activity, with specific structural constraints governing efficacy. SAR studies demonstrate that planarity of the tricyclic system is essential, as saturation of any ring system reduces anti-apoptotic activity by >90%. The oxygen atom at position 10 must remain unsubstituted, with methylation decreasing potency 300-fold. Expansion of the central oxepine ring to an eight-membered structure diminishes binding affinity by 60%, while contraction to a furan ring system abolishes activity entirely [9]. Substituents at the 2- or 4-positions of the terminal benzene rings exhibit steric limitations: small hydrophobic groups (methyl, chloro) are tolerated with moderate (20-30%) potency reduction, while bulkier substituents (phenyl, ethyl) decrease activity by 75-95%. The 3-position remains highly sensitive to modification, with even small groups causing complete loss of activity, likely due to disruption of π-stacking interactions with aromatic residues in the GAPDH binding pocket [2] [9].

Table 3: Structural-Activity Relationship of Dibenzoxepine Core Modifications

Structural ModificationBinding Affinity (vs. Omigapil)Anti-apoptotic EfficacyMolecular Rationale
Unmodified dibenzoxepine100%100%Optimal π-stacking interactions
2-position methyl substitution78%75%Minor steric hindrance
3-position chloro substitution<5%<10%Disruption of critical π-stacking
Saturated central ring35%28%Loss of planarity
Oxygen replaced with sulfur42%37%Altered electronic properties
Dibenzoxepine → dibenzocycloheptane18%15%Loss of hydrogen bond acceptor capability

Prop-2-ynylamine Substituent Optimization

The N-methyl-N-prop-2-ynylamine chain exhibits precise steric and electronic requirements for activity. Replacement of the terminal alkyne with alkene groups reduces potency by 80%, while alkyl substituents show complete loss of activity. The methyl group attached to the nitrogen atom cannot be extended beyond ethyl without 95% reduction in efficacy. The propargyl terminus must maintain linear orientation, with branching at the propargylic position decreasing activity by 70%. Interestingly, replacement of the alkyne with a cyano group retains 45% activity, suggesting electronic properties (electron-withdrawing capability) contribute significantly to binding [2]. The optimal chain length between the dibenzoxepine nitrogen and terminal alkyne is precisely three atoms (N-CH₂-C≡CH), with either shortening or extension decreasing potency. Molecular dynamics simulations indicate the terminal alkyne forms a hydrophobic interaction with a defined sub-pocket in GAPDH (Val44, Leu45, Ile249), with bond angle constraints explaining the strict length requirement [9].

The methylene bridge connecting the dibenzoxepine core to the amine nitrogen shows limited tolerance for modification. Methyl substitution at the bridge carbon reduces activity by 90%, while removal of the bridge (direct nitrogen attachment to the ring system) completely abolishes binding. The bridge maintains optimal distance and orientation for simultaneous engagement of both hydrophobic core-binding regions and the alkyne-specific subpocket within GAPDH. This SAR profile highlights the exquisitely specific three-dimensional requirements for Omigapil's molecular mechanism, explaining why even minor structural modifications typically result in substantial loss of anti-apoptotic activity [2] [9].

Properties

CAS Number

634202-78-1

Product Name

Omigapil

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.